N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide
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Overview
Description
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a trichloromethyl group, which is known for its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide typically involves the reaction of quinoline derivatives with trichloromethyl compounds under controlled conditions. One common method involves the reaction of quinoline-8-amine with trichloroacetaldehyde in the presence of a base, followed by acylation with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dichloromethyl or methyl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to disrupt protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide involves its interaction with specific molecular targets. For instance, it has been shown to disrupt the interaction between the c-Myc protein and its partner Max, leading to the degradation of c-Myc and the induction of apoptosis in cancer cells . This disruption occurs through the binding of the compound to the c-Myc/Max complex, preventing its proper function and leading to cellular effects such as cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide: Known for its anti-proliferative activity in cancer cells.
N-(2,2,2-trichloro-1-(1,3-thiazol-2-ylamino)ethyl)-2-furamide: Used in various chemical synthesis applications.
2-methyl-N-(2,2,2-trichloro-1-{[(quinolin-8-ylamino)carbothioyl]amino}ethyl)propanamide: Similar in structure but with different substituents affecting its reactivity and applications.
Uniqueness
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide is unique due to its specific combination of a quinoline moiety and a trichloromethyl group, which imparts distinct chemical properties and biological activities. Its ability to disrupt protein interactions, particularly in cancer cells, sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H14Cl3N3O |
---|---|
Molecular Weight |
346.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C14H14Cl3N3O/c1-2-11(21)20-13(14(15,16)17)19-10-7-3-5-9-6-4-8-18-12(9)10/h3-8,13,19H,2H2,1H3,(H,20,21) |
InChI Key |
ODBBRPLFSRWLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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